molecular formula C12H13FO2 B1344795 (6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid CAS No. 885269-53-4

(6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid

Cat. No.: B1344795
CAS No.: 885269-53-4
M. Wt: 208.23 g/mol
InChI Key: JJRFXMTURKSVLL-UHFFFAOYSA-N
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Description

(6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid is an organic compound that belongs to the class of naphthalene derivatives This compound features a fluorine atom at the 6th position of the naphthalene ring and an acetic acid moiety attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid typically involves the following steps:

    Fluorination: Introduction of the fluorine atom at the 6th position of the naphthalene ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Hydrogenation: Reduction of the naphthalene ring to form the tetrahydro-naphthalene derivative. This step can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Acetylation: Introduction of the acetic acid moiety at the 2nd position. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can further reduce the naphthalene ring or the acetic acid moiety.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of fully reduced naphthalene derivatives.

    Substitution: Formation of substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid: Similar structure with a chlorine atom instead of fluorine.

    (6-Methyl-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid: Similar structure with a methyl group instead of fluorine.

Uniqueness

  • The presence of the fluorine atom in (6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-YL)-acetic acid can significantly influence its chemical and biological properties, such as increased lipophilicity and metabolic stability compared to its analogs.

Properties

IUPAC Name

2-(6-fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h3-4,7-8H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRFXMTURKSVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1CC(=O)O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631203
Record name (6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-53-4
Record name 6-Fluoro-1,2,3,4-tetrahydro-2-naphthaleneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885269-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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